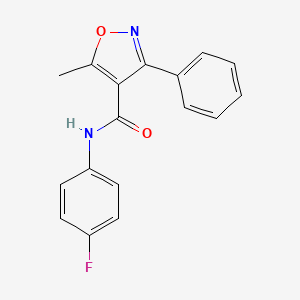
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide” is an organic compound containing a 1,2-oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached) .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide”, has been reported . It’s reasonable to assume that “this compound” would have a similar structure, with the 1,2-oxazole ring and the carboxamide group contributing to its unique properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in reactions with nucleophiles or bases, while the 1,2-oxazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom might influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of oxazole derivatives, including those similar to N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, play a crucial role in the development of new pharmaceuticals and materials. Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, illustrating the versatility of oxazole derivatives in organic synthesis (Kumar et al., 2012).
Antitumor Activity
Compounds structurally similar to this compound have been explored for their antitumor activities. Hao et al. (2017) synthesized a compound with antitumor properties, demonstrating the potential of oxazole derivatives in cancer therapy (Hao et al., 2017).
Antimicrobial and Antibacterial Agents
Oxazolidinone derivatives, a class related to the oxazole core structure, have been studied for their antimicrobial properties. Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone antibacterial agents, indicating the potential of such compounds to address resistant bacterial strains (Zurenko et al., 1996).
Biological Evaluation and Drug Development
The development of novel drug candidates often involves the exploration of compounds with unique structures like this compound. Caputo et al. (2020) discussed the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as acid ceramidase inhibitors, showcasing the therapeutic potential of oxazole derivatives in treating sphingolipid-mediated disorders (Caputo et al., 2020).
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOXMKTAHNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
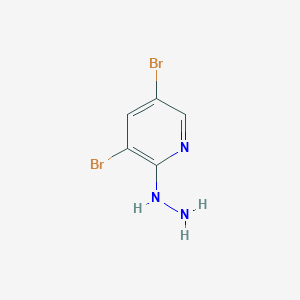
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
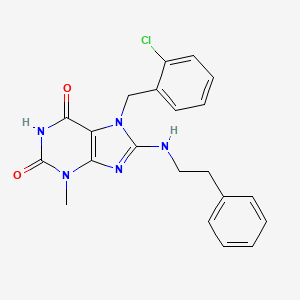
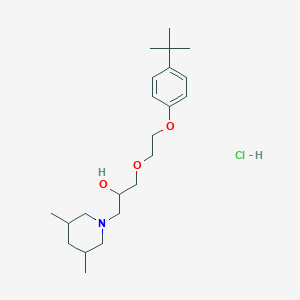
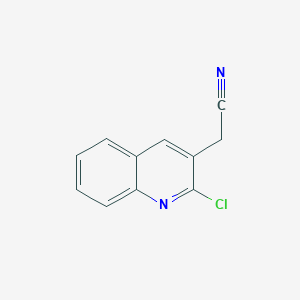
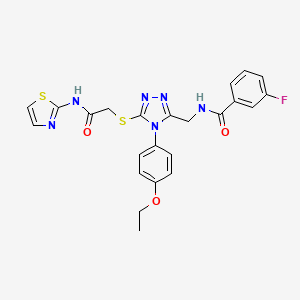

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)
![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)
![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)
